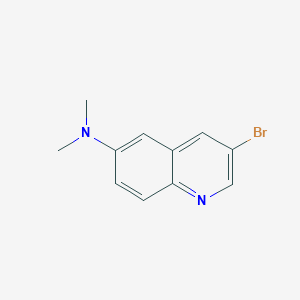
6-Bromo-5-nitroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-nitroquinoxaline is a heterocyclic compound with the molecular formula C8H4BrN3O2. It is a derivative of quinoxaline, which is a nitrogen-containing bicyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-nitroquinoxaline typically involves the nitration of 6-bromoquinoxaline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-nitroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Nucleophilic Substitution: Substituted quinoxalines with various functional groups.
Reduction: 6-Bromo-5-aminoquinoxaline.
Oxidation: Oxidized derivatives of quinoxaline.
Scientific Research Applications
6-Bromo-5-nitroquinoxaline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and other biological processes.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-nitroquinoxaline depends on its application:
Medicinal Chemistry: It acts by interacting with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Biological Studies: It can act as an inhibitor or activator of specific biochemical pathways, providing insights into the underlying mechanisms of various biological processes.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoxaline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroquinoxaline: Lacks the bromine atom, affecting its reactivity and applications.
6-Bromo-7-nitroquinoxaline: Similar structure but with the nitro group in a different position, leading to different chemical properties and applications.
Uniqueness
6-Bromo-5-nitroquinoxaline is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C8H4BrN3O2 |
|---|---|
Molecular Weight |
254.04 g/mol |
IUPAC Name |
6-bromo-5-nitroquinoxaline |
InChI |
InChI=1S/C8H4BrN3O2/c9-5-1-2-6-7(8(5)12(13)14)11-4-3-10-6/h1-4H |
InChI Key |
JATSGSZBPJCFSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


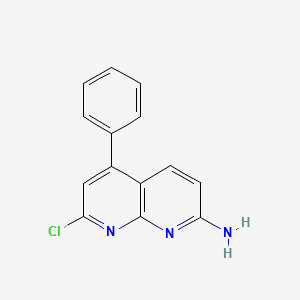
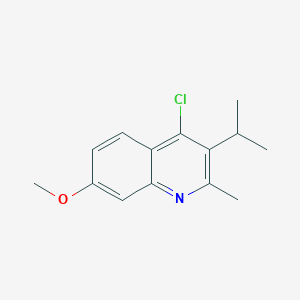

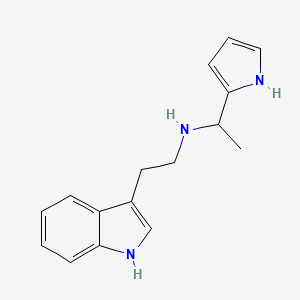
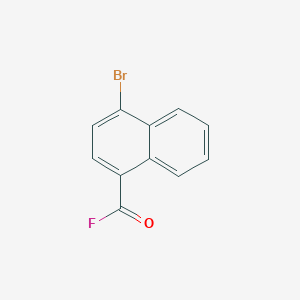
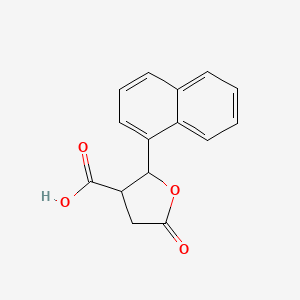
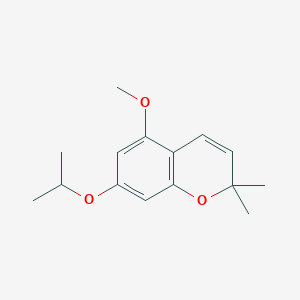
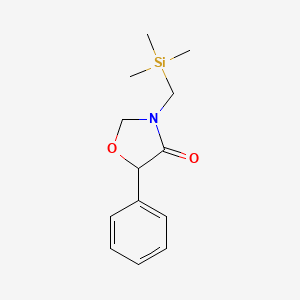
![2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11862550.png)

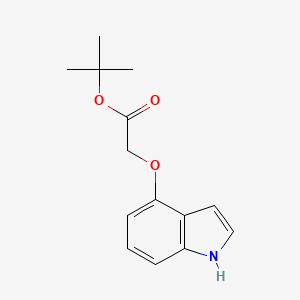
![7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11862574.png)

